5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethyl acetoacetate, urea, and 2-methoxyethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxyethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the amino or ethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.
Medicine
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used in pharmaceuticals, it might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-ethyl-3-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but lacks the methoxyethyl group.
5-Amino-1-ethyl-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure with a hydroxyethyl group instead of methoxyethyl.
Uniqueness
The presence of the methoxyethyl group in 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-6-7(10)8(13)12(9(11)14)4-5-15-2/h6H,3-5,10H2,1-2H3 |
InChI Key |
FZOMMADCAVQUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CCOC)N |
Origin of Product |
United States |
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